N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a tosyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, and the substituents on the thiazole ring can greatly affect its biological outcomes .
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Preparation Methods
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketone with a thioamide.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Tosyl Group: The tosyl group is added via sulfonation reactions using tosyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Comparison with Similar Compounds
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other thiazole derivatives:
Similar Compounds: Thiazole derivatives such as 2,4-disubstituted thiazoles and benzothiazoles.
This compound stands out due to its specific structural features and the resulting biological activities, making it a valuable subject of study in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-16-5-8-20(9-6-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-14-17(2)4-7-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFAYYGSQJZVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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